molecular formula C15H18N4O3 B2787021 N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine CAS No. 1564076-11-4

N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine

Cat. No.: B2787021
CAS No.: 1564076-11-4
M. Wt: 302.334
InChI Key: KNGPTIDOSJLGNQ-UHFFFAOYSA-N
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Description

N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.

    Addition of the hydroxy and carboxamidine groups: These functional groups can be introduced through specific reactions such as hydroxylation and amidination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The morpholine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the quinoline core would produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a useful tool in biochemical studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate into DNA or interact with enzymes. The morpholine group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core and have similar biological activities.

    Morpholine derivatives: Compounds with the morpholine group often have enhanced solubility and bioavailability.

    Hydroxy and carboxamidine derivatives: These functional groups are common in biologically active molecules.

Uniqueness

N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-18-9-12(15(16)17-21)14(20)11-3-2-10(8-13(11)18)19-4-6-22-7-5-19/h2-3,8-9,21H,4-7H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPTIDOSJLGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)N3CCOCC3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)N3CCOCC3)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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